L-Cysteinesulfinic acid
Overview
Description
L-Cysteinesulfinic acid is a key intermediate in the biosynthesis of taurine from cysteine and plays a significant role in various biological processes. It is involved in the conversion of L-cysteine in the presence of oxygen, reduced pyridine nucleotide, Fe2+, and enzymes from liver cytoplasm. The reaction does not involve dehydrogenation steps as both oxygen atoms in the sulfinyl group originate from molecular O2 (Lombardini, Singer, & Boyer, 1969).
Synthesis Analysis
Synthesis of L-cysteinesulfinic acid and its derivatives can be complex. Techniques such as native chemical ligation combined with desulfurization have been applied to synthesize peptides and proteins without cysteine residues, which indirectly relate to the manipulation of cysteine and its sulfinic forms (Yan & Dawson, 2001).
Molecular Structure Analysis
The structure of L-cysteinesulfinic acid involves a sulfinic acid group (-SO2H) attached to the cysteine molecule. This structure contributes to its chemical and physical properties and makes it a significant intermediate in metabolic pathways.
Chemical Reactions and Properties
L-cysteinesulfinic acid undergoes various metabolic processes, including oxidation to cysteic acid and transamination with α-ketoglutarate. These reactions reveal its dynamic role in metabolism and its interaction with other biochemicals (Kearney & Singer, 1953).
Scientific Research Applications
1. Natural Product Biosynthesis
- Application Summary: L-Cysteine is a highly reactive amino acid that is modified into a variety of chemical structures, including cysteine sulfinic acid in human metabolic pathways, and sulfur-containing scaffolds of amino acids, alkaloids, and peptides in natural product biosynthesis .
- Methods of Application: The modification enzymes responsible for these cysteine-derived compounds, metalloenzymes, constitute an important family of enzymes that catalyze a wide variety of reactions . Understanding their reaction mechanisms is important for the biosynthetic production of cysteine-derived natural products .
- Results or Outcomes: This application has led to the discovery of mononuclear non-heme iron (NHI) enzymes, dinuclear NHI enzymes, and radical-SAM enzymes involved in unusual cysteine modifications in natural product biosynthesis .
2. Fluorescence Measurement of Cysteine Oxidation
- Application Summary: L-Cysteinesulfinic acid monohydrate has been used in the fluorescence measurement of cysteine oxidation .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid monohydrate in fluorescence measurements .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
3. Cardiovascular Function Regulation
- Application Summary: Cysteinesulfinic acid (CSA), also called 3-sulfinoalanine, is synthesized by the conversion of sulfur to sulfinic acid in cysteine by the enzyme cysteine dioxygenase (CDO). CSA is a putative excitatory amino acid (EAA) with neurotransmitter functionality. It also regulates cardiovascular functions .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid in cardiovascular function regulation .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Metabotropic Glutamate Receptor Agonist
- Application Summary: L-Cysteinesulfinic acid is an effective agonist for metabotropic glutamate receptors (mGluRs), acting on mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid as an agonist for metabotropic glutamate receptors .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Solution Phase Peptide Synthesis
- Application Summary: L-Cysteinesulfinic acid is used in solution phase peptide synthesis .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid in solution phase peptide synthesis .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Metabotropic Glutamate Receptor Agonist
- Application Summary: L-Cysteinesulfinic acid is an effective agonist for metabotropic glutamate receptors (mGluRs), acting on mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of L-Cysteinesulfinic acid as an agonist for metabotropic glutamate receptors .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-3-sulfinopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVPTQAUNPRNPO-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862546 | |
Record name | L-Cysteinesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Sulfinoalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Cysteinesulfinic acid | |
CAS RN |
1115-65-7 | |
Record name | L-Cysteinesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteinesulfinic acid, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-sulfino-L-alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Cysteinesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulphino-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTEINESULFINIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X032NVQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Sulfinoalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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